2-Bromo-3-nitronaphthalene

Description

Significance of Substituted Naphthalene (B1677914) Derivatives in Modern Chemical Research

Substituted naphthalene derivatives are a class of organic compounds that have garnered considerable attention in modern chemical research due to their versatile applications. The naphthalene core, a bicyclic aromatic hydrocarbon, serves as a scaffold for a wide array of functional groups, leading to a diverse range of chemical properties and biological activities. These derivatives are fundamental building blocks in the synthesis of more complex molecules. wikipedia.orgbiosynth.com

In the pharmaceutical industry, substituted naphthalenes are integral to the structure of various therapeutic agents. Notable examples include propranolol, a beta-blocker, and nabumetone, a non-steroidal anti-inflammatory drug. wikipedia.org Their derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties. researchgate.net

Beyond medicine, these compounds are crucial in materials science for the production of polymers and resins. numberanalytics.com They are also key components in the manufacturing of dyes and pigments, such as azo dyes, which have widespread industrial use. wikipedia.orgnumberanalytics.com Furthermore, in agriculture, certain naphthalene derivatives are utilized as pesticides and wetting agents. biosynth.comnumberanalytics.com The synthesis of these valuable compounds often employs advanced catalytic methods, including metal-catalyzed cross-coupling reactions and acid-catalyzed transformations, highlighting the dynamic nature of this area of research. researchgate.net

Overview of Halogenated Aromatic Compounds as Pivotal Synthetic Intermediates

Halogenated aromatic compounds are indispensable intermediates in organic synthesis, providing a gateway to a vast number of chemical transformations. researchgate.net The introduction of a halogen atom (such as bromine, chlorine, or iodine) onto an aromatic ring significantly alters the compound's reactivity, making it a versatile precursor for a variety of functional molecules. iloencyclopaedia.org These compounds are particularly crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like flame retardants. iloencyclopaedia.org

The primary utility of halogenated aromatics lies in their participation in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Buchwald-Hartwig couplings) and nucleophilic aromatic substitution reactions. researchgate.net These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in the construction of complex molecular architectures. The synthesis of these halogenated intermediates is typically achieved through electrophilic aromatic substitution, where a halogen atom replaces a hydrogen atom on the aromatic ring. Modern synthetic methods often utilize reagents like N-halosuccinimides (NXS) for efficient and selective halogenation. researchgate.net

Contextualization of 2-Bromo-3-nitronaphthalene within the Landscape of Naphthalene Chemistry

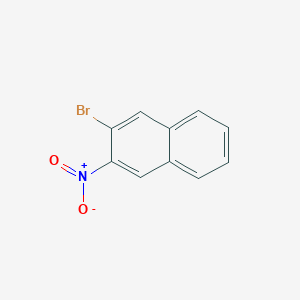

This compound is a synthetic organic compound that belongs to the family of substituted naphthalenes. lookchem.com It is structurally characterized by a naphthalene framework with a bromine atom at the C-2 position and a nitro group (-NO2) at the C-3 position. lookchem.com This specific substitution pattern makes it a highly useful and reactive intermediate in organic synthesis.

The presence of both a bromine atom and a nitro group on the naphthalene ring imparts distinct reactivity to the molecule. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions and as a handle for various palladium-catalyzed cross-coupling reactions. evitachem.com The nitro group is a strong electron-withdrawing group, which activates the aromatic system and can be readily reduced to an amino group (-NH2). solubilityofthings.com This transformation is a critical step in the synthesis of many dyes, pharmaceuticals, and other functionally complex molecules.

As an intermediate, this compound is utilized in chemical research and in the development of new materials and potential pharmaceutical agents. lookchem.com Its bifunctional nature allows for sequential and selective reactions, providing a strategic route to highly substituted naphthalene derivatives. The study and application of halogenated nitronaphthalenes like this compound remain an active area of investigation in organic chemistry. acs.orgacs.org

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₆BrNO₂ | lookchem.comguidechem.comchemicalbook.com |

| Molecular Weight | 252.06 g/mol | lookchem.comchemicalbook.com |

| Appearance | White to pale yellow crystalline powder | lookchem.com |

| Melting Point | 82-83 °C | lookchem.comchemicalbook.com |

| Boiling Point | 338.13 °C at 760 mmHg | lookchem.com |

| Density | 1.663 g/cm³ | lookchem.com |

| Flash Point | 158.295 °C | lookchem.com |

| CAS Number | 67116-33-0 | lookchem.comchemicalbook.comchemsrc.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12(13)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQFZBUWIOZDMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474741 | |

| Record name | 2-bromo-3-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67116-33-0 | |

| Record name | 2-bromo-3-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo 3 Nitronaphthalene and Analogous Isomers

Electrophilic Aromatic Substitution Pathways for Naphthalene (B1677914) Functionalization

Electrophilic aromatic substitution (EAS) is a cornerstone of naphthalene chemistry. The fused-ring system of naphthalene is more reactive towards electrophiles than benzene (B151609) because the activation energy required to form the intermediate carbocation (a Wheland intermediate or sigma complex) is lower. stackexchange.com Generally, electrophilic attack occurs preferentially at the C1 (alpha) position over the C2 (beta) position. This preference is attributed to the greater resonance stabilization of the carbocation intermediate formed during alpha-attack, which can be represented by more resonance structures that preserve the aromaticity of the second ring. youtube.comwordpress.com

The success of an EAS reaction hinges on the generation of a sufficiently reactive electrophile that can overcome the aromatic stability of the naphthalene ring. The choice of reagents and reaction conditions is critical for controlling the formation and reactivity of these electrophilic species.

The nitration of aromatic compounds, including naphthalene, is a classic example of electrophilic aromatic substitution. The key electrophile in this reaction is the nitronium ion (NO₂⁺). masterorganicchemistry.com It is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid. study.comdocbrown.info

The mechanism for the formation of the nitronium ion involves the protonation of nitric acid by sulfuric acid, followed by the loss of a water molecule to yield the highly electrophilic NO₂⁺ cation. masterorganicchemistry.comyoutube.com

Reaction for Nitronium Ion Formation: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Once formed, the powerful nitronium ion electrophile attacks the electron-rich π-system of the naphthalene ring. masterorganicchemistry.comdocbrown.info This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate. masterorganicchemistry.com Subsequent deprotonation restores the aromaticity of the ring, yielding the nitronaphthalene product. youtube.com The direct nitration of naphthalene itself predominantly yields 1-nitronaphthalene (B515781), with the formation of 2-nitronaphthalene (B181648) being a minor product. youtube.comscitepress.org Studies have shown that the ratio of α-nitronaphthalene to β-nitronaphthalene can vary from 9 to 29 depending on the specific nitrating agent used. researchgate.net

The introduction of a bromine atom onto the naphthalene nucleus can be achieved using various brominating agents and conditions. The choice of reagent can influence the selectivity and outcome of the reaction. Common reagents include molecular bromine (Br₂), often in the presence of a catalyst, and N-bromosuccinimide (NBS). researchgate.net

Controlled reaction conditions are essential to prevent over-bromination and to direct the substitution to the desired position. Factors such as solvent, temperature, and the presence of catalysts play a significant role. For instance, the reaction of naphthalene with bromine can be performed in solvents like carbon tetrachloride or methylene chloride. researchgate.netwikipedia.org Photobromination of 1-bromonaphthalene at low temperatures (-30°C) can lead to addition products, which can then be dehydrobrominated to yield tribromonaphthalenes. researchgate.net In contrast, bromination at higher temperatures (77°C) can favor substitution, yielding 1,5-dibromonaphthalene. researchgate.net The use of solid catalysts, such as montmorillonite clay, can also influence the product distribution in the polybromination of naphthalene. cardiff.ac.uk

| Reagent | Typical Conditions | Primary Application/Selectivity |

|---|---|---|

| Molecular Bromine (Br₂) | Solvents like CCl₄ or CH₂Cl₂; can be used with or without a catalyst (e.g., FeBr₃); temperature can vary. | Direct bromination of the aromatic ring. Product distribution depends on existing substituents and conditions. wikipedia.org |

| N-Bromosuccinimide (NBS) | Used with a radical initiator (e.g., AIBN) or light for allylic/benzylic bromination; can be used for aromatic bromination with an acid catalyst. | Often used for bromination of activated rings or in specific selective syntheses. researchgate.net |

| Dioxane Dibromide | Dioxane solvent, 40°C. | A milder alternative for bromination. researchgate.net |

| Copper(II) Bromide | High temperatures (e.g., 120°C in chlorobenzene). | Used in specific cases for aromatic bromination. researchgate.net |

| Bromine over KSF Clay | Solid-phase catalyst, room temperature. | Can be used for polybromination, leading to mixtures of tri- and tetrabromonaphthalenes. cardiff.ac.uk |

The synthesis of a specific isomer like 2-bromo-3-nitronaphthalene is fundamentally a problem of controlling regioselectivity. The position of a second substituent introduced onto a monosubstituted naphthalene ring is dictated by the electronic properties and position of the first substituent.

The directing effects of substituents on the naphthalene ring are more complex than on a simple benzene ring. The outcome of the reaction depends on whether the incoming electrophile is directed to the same ring as the substituent or to the other, unsubstituted ring.

Bromo Group: The bromine atom is a deactivating group due to its inductive electron-withdrawing effect, but it is an ortho, para-director because its lone pairs can donate electron density through resonance, stabilizing the carbocation intermediate at these positions. When nitrating a bromonaphthalene, the nitro group will be directed to positions that are ortho or para to the bromine atom. For example, the nitration of 2-bromonaphthalene would be expected to favor substitution at the 1- and 3-positions.

Nitro Group: The nitro group is a strong deactivating group due to both inductive and resonance effects, which withdraw electron density from the ring. youtube.com It acts as a meta-director on a benzene ring. On naphthalene, a nitro group deactivates the ring to which it is attached, generally directing the incoming electrophile to the other ring. For instance, the nitration of 1-nitronaphthalene leads to a mixture of 1,5- and 1,8-dinitronaphthalene, with the incoming nitro group attacking the unsubstituted ring at the available alpha positions (5 and 8). bombaytechnologist.in A nitro group at the 2-position would similarly direct further substitution to the 5- and 8-positions of the other ring.

Therefore, a direct synthesis of this compound via electrophilic substitution is challenging.

Nitrating 2-bromonaphthalene would likely yield a mixture of 2-bromo-1-nitronaphthalene and this compound.

Brominating 3-nitronaphthalene (if available) would be difficult as the nitro group strongly deactivates the ring, and the directing effects would need to be carefully considered.

| Starting Material | Reaction | Directing Effect of Substituent | Predicted Major Product(s) |

|---|---|---|---|

| 1-Bromonaphthalene | Nitration | Bromo is ortho, para-directing | 1-Bromo-2-nitronaphthalene, 1-Bromo-4-nitronaphthalene |

| 2-Bromonaphthalene | Nitration | Bromo is ortho, para-directing | 2-Bromo-1-nitronaphthalene, this compound |

| 1-Nitronaphthalene | Nitration | Nitro deactivates its own ring, directing to the other ring's α-positions | 1,5-Dinitronaphthalene, 1,8-Dinitronaphthalene bombaytechnologist.in |

| 2-Nitronaphthalene | Nitration | Nitro deactivates its own ring, directing to the other ring's α-positions | 2,5-Dinitronaphthalene, 2,8-Dinitronaphthalene bombaytechnologist.in |

Given that direct electrophilic substitution often yields mixtures of isomers, strategies are required to either enhance the formation of the desired product or to efficiently separate it from unwanted byproducts.

One strategy involves manipulating reaction conditions to favor a specific product. In some EAS reactions on naphthalene, such as sulfonation, the product distribution is temperature-dependent. At lower temperatures, the kinetically controlled product (1-naphthalenesulfonic acid) is formed, while at higher temperatures, the more thermodynamically stable product (2-naphthalenesulfonic acid) predominates. wordpress.comlibretexts.orgwordpress.com While nitration is generally considered irreversible, subtle changes in reagents and conditions can alter isomer ratios. researchgate.networdpress.com

When a mixture of isomers is unavoidable, separation is necessary. Common laboratory and industrial techniques for separating closely related isomers include:

Fractional Crystallization: This method exploits differences in the solubility of isomers in a particular solvent. By carefully controlling temperature and solvent composition, one isomer can be selectively precipitated while the others remain in solution.

Chromatography: Techniques such as column chromatography or high-performance liquid chromatography (HPLC) are powerful tools for separating isomers based on their differential adsorption to a stationary phase.

Co-crystal Formation: A modern approach involves the use of host molecules that can selectively form co-crystals with one specific isomer, allowing for its separation from a mixture. This has been demonstrated for the separation of bromobutane isomers using pillararene-based cocrystals. nih.gov

For a target molecule like this compound, a synthetic route might involve the nitration of 2-bromonaphthalene followed by a careful chromatographic separation of the resulting 2-bromo-1-nitronaphthalene and this compound isomers.

Regioselectivity and Isomer Distribution in Naphthalene Substitution

Metal-Catalyzed Synthetic Routes to Naphthalene Derivatives

Metal-catalyzed reactions have become indispensable in the synthesis of complex aromatic systems. Catalysts based on palladium, copper, and other transition metals facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, enabling the construction of the naphthalene framework and the introduction of various functional groups. thieme-connect.com

Palladium catalysis is a cornerstone of modern organic synthesis, offering a versatile toolkit for the construction of substituted naphthalenes. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can be employed to build the naphthalene scaffold from simpler precursors. For instance, a bromo-naphthalene precursor could be functionalized using these methods. nih.gov

Annulation reactions catalyzed by palladium provide a powerful strategy for constructing the naphthalene ring system in a single step from acyclic or simpler cyclic precursors. acs.org These reactions often proceed through C-H activation, allowing for the direct formation of carbon-carbon bonds. researchgate.netrsc.org For example, palladium-catalyzed annulation of internal alkynes is a well-established method for preparing highly substituted naphthalenes. acs.org While direct synthesis of this compound via this method is not explicitly detailed in the literature, the principles can be applied by selecting appropriately substituted starting materials.

A notable application of palladium catalysis is the chelation-assisted C-H nitration of aromatic compounds. This method allows for regiospecific nitration, which could be instrumental in overcoming the challenges of controlling isomer distribution in the synthesis of nitroaromatics. semanticscholar.org

Table 1: Examples of Palladium-Catalyzed Reactions for Naphthalene Synthesis

| Starting Materials | Catalyst / Reagents | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Iodoaniline and diphenylacetylene | Pd(OAc)₂, P(4-ClC₆H₄)₃, Ag₂CO₃ | Substituted Naphthalene | Moderate to Good | princeton.edu |

| Aryl Iodides and Maleimide | Pd(OAc)₂, TsOMe | Succinimide-fused tricyclic scaffolds | Not specified | thermofisher.com |

| 1-Halo-8-arylnaphthalenes and Alkynes | Pd(OAc)₂, P(4-ClC₆H₄)₃, Ag₂CO₃ | Heptagon-Embedded Aromatic Systems | Moderate to Good | princeton.edu |

| Internal Alkynes | Palladium Catalyst | Highly Substituted Naphthalenes | Excellent | acs.org |

Copper-catalyzed reactions, particularly the Ullmann condensation and related couplings, offer a classical yet continuously evolving approach to synthesizing substituted aromatic compounds. wikipedia.orgorganic-chemistry.org These reactions are especially useful for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. In the context of synthesizing bromo-nitronaphthalenes, copper catalysis could be employed for the introduction of a nitro group or for coupling reactions to build the naphthalene skeleton.

Modern advancements in Ullmann-type reactions have led to the use of soluble copper catalysts with ligands, which often allow for milder reaction conditions compared to the traditional high-temperature procedures. wikipedia.org The Hurtley reaction, a variation of the Ullmann condensation, is another copper-mediated method that can be used to form carbon-carbon bonds.

While less common than palladium-catalyzed methods for C-C bond formation in naphthalene synthesis, copper-catalyzed reactions remain highly relevant, particularly for the introduction of heteroatom substituents.

Table 2: Overview of Copper-Mediated Reactions

| Reaction Type | Reactants | Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Ullmann Condensation | Aryl Halide, Nucleophile (e.g., amine, alcohol) | Copper (metal or salt) | Forms C-N, C-O, or C-S bonds; often requires high temperatures. | wikipedia.orgorganic-chemistry.org |

| Goldberg Reaction | Aniline, Aryl Halide | Copper | A specific type of Ullmann reaction for C-N bond formation. | wikipedia.org |

| Hurtley Reaction | Aryl Halide, Compound with active methylene group | Copper | Forms C-C bonds. | wikipedia.org |

Beyond palladium and copper, other transition metals have demonstrated significant utility in the synthesis of naphthalene derivatives. thieme-connect.com

Zinc: Zinc-catalyzed reactions, while less common as the primary catalyst for naphthalene synthesis, are often used in conjunction with other metals or in specific applications such as in the preparation of organozinc reagents for cross-coupling reactions. rsc.org

Rhodium: Rhodium catalysts are particularly effective in annulation reactions involving the activation of C-H bonds. rsc.orgresearchgate.net Rhodium-catalyzed oxidative benzannulation of anilines with internal alkynes is a powerful method for creating highly substituted naphthalenes. researchgate.net

Platinum: Platinum catalysts have been successfully employed in the hydroarylation of aryl enynes to synthesize functionalized naphthalenes. nih.govacs.org This method involves the intramolecular cyclization of a suitably designed precursor to form the naphthalene ring system. nih.govacs.org

Nickel: Nickel catalysts are a more cost-effective alternative to palladium and have shown great promise in a variety of coupling and annulation reactions. nih.gov Nickel-catalyzed [2+2+2] benzannulation of alkynes provides a direct route to highly substituted naphthalenes. rsc.org Furthermore, nickel-catalyzed cross-coupling reactions are effective for forming C-S bonds and other linkages. researchgate.net

Table 3: Applications of Zinc, Rhodium, Platinum, and Nickel in Naphthalene Synthesis

| Metal Catalyst | Reaction Type | Substrates | Product | Reference |

|---|---|---|---|---|

| Rhodium | Sequential dual C-H annulation | 3-Arylisoxazoles, 1,6-Diynes | Fused Naphthalenes | rsc.org |

| Platinum | Hydroarylation | Aryl Enynes | Functionalized Naphthalenes | nih.govacs.org |

| Nickel | [2+2+2] Benzannulation | Alkynes | Highly Substituted Naphthalenes | rsc.org |

| Nickel | Cascade Cyclization | o-Vinyl Chlorobenzenes, Internal Alkynes | Substituted Naphthalenes | researchgate.net |

Green Chemistry Approaches in the Synthesis of Halogenated Nitronaphthalenes

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of halogenated nitronaphthalenes, this involves the use of safer solvents, reusable catalysts, and more energy-efficient reaction conditions.

The choice of solvent is a critical factor in the environmental footprint of a synthetic route. Traditional organic solvents are often volatile, flammable, and toxic.

Aqueous Media: Performing organic reactions in water is a highly desirable green chemistry goal. For the synthesis of halogenated nitroaromatics, methods have been developed that utilize aqueous acidic media, thereby avoiding the use of hazardous organic solvents. researchgate.net For example, the bromination of 4-nitroaniline to 2,6-dibromo-4-nitroaniline has been successfully carried out in an aqueous medium using bromide-bromate salts. researchgate.net

Ionic Liquids: Ionic liquids are salts with low melting points that can be used as solvents for a variety of chemical reactions. They are non-volatile, which reduces air pollution, and can often be recycled. In the context of naphthalene chemistry, ionic liquids have been used as media for Friedel-Crafts alkylation reactions. researchgate.net They have also been investigated as solvents for the electrophilic nitration of aromatic compounds. libretexts.org

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of separation and reusability. This aligns well with the principles of green chemistry.

Solid-Supported Reagents: Reagents can be immobilized on solid supports, such as polymers or silica (B1680970) gel. scispace.comsopachem.com This simplifies the purification process, as the excess reagent and byproducts can be removed by simple filtration. princeton.edu For example, polymer-supported triphenylphosphine can be used in reactions where the corresponding oxide byproduct would be difficult to separate in a solution-phase reaction. scispace.com Naphthalene-based polymers have also been developed as supports for palladium catalysts in cross-coupling reactions. mdpi.com

Heterogeneous Catalysis: Zeolites and other solid acid catalysts are effective for the nitration of naphthalene. mdpi.com The use of these catalysts can improve the regioselectivity of the reaction and eliminate the need for corrosive and difficult-to-handle acid mixtures like nitric and sulfuric acid. mdpi.com For instance, HBEA zeolite has been shown to be a highly efficient and reusable catalyst for the mononitration of naphthalene, with improved selectivity for the 1-nitro isomer. mdpi.com

Table 4: Green Chemistry Approaches in Aromatic Functionalization

| Approach | Reaction Type | Reagents/Catalyst | Solvent | Key Advantage | Reference |

|---|---|---|---|---|---|

| Aqueous Media | Bromination | Bromide-Bromate Salts | Water | Avoids organic solvents, recyclable filtrate. | researchgate.net |

| Ionic Liquids | Alkylation | AlCl₃ | Ionic Liquid | Non-volatile, recyclable solvent/catalyst system. | researchgate.net |

| Heterogeneous Catalysis | Nitration | HBEA-25 Zeolite | 1,2-Dichloroethane | Reusable catalyst, eliminates need for strong mineral acids. | mdpi.com |

| Solid-Supported Catalyst | Suzuki Cross-Coupling | Palladium on Naphthalene-Based Polymer | Ethanol-Water | Recyclable catalyst, easy separation. | mdpi.com |

Continuous Flow Methodologies for Enhanced Process Efficiency

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering substantial advantages for hazardous reactions like nitration. nih.govbeilstein-journals.org The inherent safety of flow systems is derived from the small reaction volumes and large surface-area-to-volume ratios, which allow for superior heat and mass transfer. nih.govbeilstein-journals.org This precise control over reaction parameters is crucial for managing the highly exothermic nature of nitration and minimizing the formation of byproducts. vapourtec.com

In a typical continuous flow nitration setup, streams of the substrate (e.g., 2-bromonaphthalene) and the nitrating agent are continuously mixed and reacted in a temperature-controlled microreactor or tubular reactor. nih.gov The short residence times, often on the order of seconds to minutes, can lead to significantly higher productivity compared to batch processes. beilstein-journals.org Furthermore, the automation capabilities of flow systems enhance reproducibility and allow for the safe exploration of a wider range of reaction conditions, including elevated temperatures and pressures, which can accelerate reaction rates and improve selectivity. ewadirect.com

The choice of nitrating agent and solvent system is critical and can be optimized for specific substrates. While traditional mixed acids (HNO₃/H₂SO₄) are commonly employed, alternative nitrating systems can also be adapted for flow processes, potentially reducing the corrosiveness and environmental impact of the reaction. ewadirect.com The enhanced process efficiency of continuous flow methodologies makes them a highly attractive option for the industrial-scale production of nitroaromatic compounds. beilstein-journals.org

Table 1: Comparison of Batch vs. Continuous Flow Nitration

| Parameter | Batch Processing | Continuous Flow Processing |

| Safety | Higher risk of thermal runaway due to large reaction volumes. | Inherently safer due to small reaction volumes and superior heat transfer. nih.gov |

| Efficiency | Often requires longer reaction times and complex work-up procedures. | Higher throughput and productivity due to shorter residence times and automation. beilstein-journals.org |

| Scalability | Scaling up can be challenging and may require significant process redesign. | Readily scalable by extending operational time or using parallel reactors. |

| Process Control | Difficult to maintain precise control over temperature and mixing. | Excellent control over reaction parameters, leading to higher selectivity. vapourtec.com |

| Byproduct Formation | Prone to the formation of di- and poly-nitrated impurities. | Minimized byproduct formation due to precise stoichiometric control. nih.gov |

Modular and Convergent Synthetic Strategies

Ipso-substitution is a type of electrophilic aromatic substitution where an electrophile displaces a substituent other than a hydrogen atom on an aromatic ring. nih.gov This methodology can be a powerful tool for introducing a nitro group at a specific position that might be difficult to access through direct nitration of the parent arene. A variety of leaving groups, including –B(OH)₂, –COOH, –SO₃H, halogens, and others, can be replaced by a nitro group under suitable conditions. nih.gov

The feasibility of an ipso-nitration reaction depends on the nature of the leaving group and the stability of the Wheland intermediate. For the synthesis of nitronaphthalenes, an ipso-nitration strategy could potentially offer a high degree of regioselectivity. For example, if a suitable leaving group is positioned at the 3-position of a 2-bromonaphthalene derivative, its displacement by a nitronium ion could selectively yield this compound. The reaction conditions for ipso-nitration can be tailored, with various nitrating agents and solvent systems available to effect the transformation. nih.gov

Table 2: Examples of Leaving Groups in Ipso-Nitration Reactions

| Leaving Group (L.G) | Reference |

| –B(OH)₂ | nih.gov |

| –CO₂H | nih.gov |

| –SO₃H | nih.gov |

| –OR | nih.gov |

| –R | nih.gov |

| –X (Halogen) | nih.gov |

| –CHO | nih.gov |

| –COMe | nih.gov |

| –CO₂Me | nih.gov |

| –MR₃ | nih.gov |

| –BF₃K | nih.gov |

Photochemical methods offer an alternative pathway for the synthesis of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs). These reactions are typically initiated by the absorption of light by either the PAH substrate or a photosensitizer. The photonitration of PAHs can occur in the presence of nitrate or nitrite ions under irradiation, leading to the formation of various nitro-isomers. nih.gov The reaction proceeds through a complex mechanism involving photogenerated nitrating agents such as •NO₂, HNO₂, and others. nih.gov

Table 3: Factors Influencing Photochemical Reactions of Nitro-PAHs

| Factor | Influence | Reference |

| Solvent Polarity | Photoreaction rates are generally faster in less polar solvents. | nih.gov |

| PAH Structure | The arrangement of the aromatic rings affects the reaction kinetics. | nih.gov |

| Nitro Group Orientation | The position and orientation of the nitro group influence the reaction pathway. | nih.gov |

| Presence of Oxygen | Molecular oxygen can significantly affect the photodegradation quantum yield. | researchgate.net |

| pH | Can influence the nature and reactivity of photogenerated nitrating species. | nih.gov |

Spectroscopic Characterization and Advanced Analytical Methodologies in Research

Structural Elucidation via Advanced Spectroscopic Techniques

Spectroscopic methods are fundamental tools for probing the molecular structure of 2-Bromo-3-nitronaphthalene, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Due to the lack of symmetry in this compound, its ¹H and ¹³C NMR spectra are expected to be complex, showing a full complement of distinct signals for each unique hydrogen and carbon atom.

Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to display six unique signals in the aromatic region, typically between 7.5 and 9.0 ppm. oregonstate.edu The precise chemical shifts are influenced by the electronic effects of the bromo and nitro substituents. The strongly electron-withdrawing nitro group will cause significant deshielding (a downfield shift) of adjacent protons, particularly the proton at the C4 position. The proton at C1 will also be shifted downfield. The coupling between adjacent protons (typically 3-bond coupling, ³J) would result in characteristic splitting patterns, such as doublets and triplets, allowing for the determination of the substitution pattern on the rings.

Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum is expected to show ten distinct signals, one for each carbon atom in the molecule. libretexts.org The chemical shifts provide insight into the electronic environment of each carbon. The carbons directly attached to the substituents (C2 and C3) would be most affected. The C2 carbon, bonded to bromine, would appear in a characteristic range, while the C3 carbon, attached to the electron-withdrawing nitro group, would be shifted significantly downfield. libretexts.orgacs.org Aromatic carbons typically resonate between 120-150 ppm. oregonstate.edu

Two-Dimensional (2D) NMR: To definitively assign each ¹H and ¹³C signal, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This technique would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of the protons around the naphthalene (B1677914) rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Technique | Predicted Observations | Information Gained |

| ¹H NMR | Six unique signals in the aromatic region (~7.5-9.0 ppm) with complex splitting patterns (doublets, triplets of doublets). | Confirms the presence of six distinct aromatic protons and provides information on their relative positions through spin-spin coupling. |

| ¹³C NMR | Ten unique signals in the aromatic region (~120-150 ppm), including signals for carbons attached to Br and NO₂. | Confirms the presence of ten distinct carbon environments, consistent with the proposed structure. |

| 2D NMR (COSY, HSQC, HMBC) | Correlation peaks linking specific ¹H-¹H, ¹H-¹³C (direct), and ¹H-¹³C (long-range) nuclei. | Allows for the unambiguous assignment of all proton and carbon signals and definitively confirms the molecular structure and substitution pattern. |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. compoundchem.com

The IR spectrum of this compound is dominated by the vibrations of the nitro group and the aromatic ring. The most characteristic absorptions are the strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. openstax.org The aromatic ring gives rise to C-H stretching absorptions above 3000 cm⁻¹ and several C=C stretching absorptions in the 1450-1600 cm⁻¹ region. openstax.org The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, typically below 1000 cm⁻¹. docbrown.info

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic Ring | 3030 - 3100 | Medium to Weak |

| N=O Asymmetric Stretch | Nitro (NO₂) | ~ 1530 - 1550 | Strong |

| C=C Stretch | Aromatic Ring | ~ 1450 - 1600 | Medium to Strong |

| N=O Symmetric Stretch | Nitro (NO₂) | ~ 1340 - 1360 | Strong |

| C-Br Stretch | Bromoalkane | < 1000 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is primarily defined by the π-electron system of the naphthalene core. ijcesen.com Unsubstituted naphthalene exhibits characteristic π→π* absorption bands. openstax.org The presence of the bromine atom (an auxochrome) and the nitro group (a chromophore) on the naphthalene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorptions due to the extension of the conjugated system and electronic interactions. researchgate.net Additionally, the nitro group may give rise to a weak, longer-wavelength absorption corresponding to a formally forbidden n→π* transition, involving the non-bonding electrons on the oxygen atoms.

Table 3: Expected UV-Visible Absorption Maxima for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

| π → π | Naphthalene Ring System | 220 - 350 |

| n → π | Nitro Group (NO₂) | > 350 |

Fluorescence spectroscopy probes the emission of light from a molecule after it has been electronically excited. Nitroaromatic compounds are generally known to be weakly fluorescent or non-fluorescent. springernature.com This is because the nitro group provides an efficient pathway for non-radiative deactivation of the excited singlet state, primarily through rapid and efficient intersystem crossing (ISC) to the triplet state. springernature.com

Furthermore, the presence of the bromine atom introduces an additional quenching mechanism known as the "heavy atom effect." The large spin-orbit coupling associated with the heavy bromine atom significantly enhances the rate of intersystem crossing, further decreasing the probability of fluorescence. springernature.com Consequently, this compound is expected to have a very low fluorescence quantum yield, with most of the excited-state energy being dissipated through non-radiative pathways rather than the emission of photons.

Mass Spectrometry for Molecular Formula Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing highly accurate information about a molecule's mass and elemental formula.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of the molecular formula of this compound, which is C₁₀H₆BrNO₂. HRMS can measure the molecular mass to four or more decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.

A key feature in the mass spectrum of this compound would be the distinctive isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in the appearance of two molecular ion peaks of almost equal intensity, separated by approximately 2 Da: the [M]⁺ peak and the [M+2]⁺ peak. The observation of this characteristic 1:1 isotopic pattern provides definitive evidence for the presence of a single bromine atom in the molecule.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound (C₁₀H₆BrNO₂)

| Ion | Isotopic Composition | Theoretical Exact Mass (Da) |

| [M]⁺ | C₁₀H₆⁷⁹Br¹⁴N¹⁶O₂ | 250.9585 |

| [M+2]⁺ | C₁₀H₆⁸¹Br¹⁴N¹⁶O₂ | 252.9565 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the analysis of complex mixtures containing this compound. This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification and quantification of individual components in a sample. In a typical analysis, the sample is vaporized and injected into a GC column, where compounds are separated based on their boiling points and interactions with the stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to identify the compound.

For brominated and nitrated aromatic compounds, GC-MS is particularly effective. The high selectivity of the mass spectrometer allows for the clear identification of the target analyte even in the presence of closely related isomers or reaction byproducts. nih.gov The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of the nitro group (NO₂) and the bromine atom. Analysis of reaction mixtures from the synthesis of nitronaphthalenes has been successfully carried out using GC-MS to identify the various products formed. researchgate.net

Table 1: Hypothetical GC-MS Data for Analysis of a Crude this compound Synthesis Mixture

| Retention Time (min) | Major Fragment Ions (m/z) | Tentative Identification |

| 12.5 | 251, 253 (M+), 205, 207, 126 | This compound |

| 11.8 | 173 (M+), 127, 115 | Naphthalene |

| 12.2 | 251, 253 (M+), 205, 207, 126 | Isomeric Bromonitronaphthalene |

| 13.1 | 218 (M+), 188, 172, 126 | Dinitronaphthalene |

Note: This data is representative and values may vary based on specific instrumentation and conditions.

Chromatographic Separations and Purity Analysis

Chromatographic techniques are essential for the purification and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed methods in this regard.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purification of non-volatile and thermally sensitive compounds like this compound. It is particularly well-suited for separating isomers, which often have very similar physical properties. researchgate.net In a typical HPLC setup, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.

For the analysis of nitronaphthalene derivatives, reverse-phase HPLC is frequently used. sielc.com In this mode, a nonpolar stationary phase (such as C18-silica) is used in conjunction with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). More polar compounds will have a greater affinity for the mobile phase and elute from the column faster, while less polar compounds will be retained longer by the stationary phase. The purity of this compound can be determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks. A well-resolved separation of nitrated polycyclic aromatic hydrocarbons can be achieved using a C18 column. elsevierpure.com

Table 2: Representative HPLC Method and Expected Retention Times for Isomer Purity Analysis

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Compound | Expected Retention Time (min) |

| This compound | 15.2 |

| Isomer 1 (e.g., 1-Bromo-4-nitronaphthalene) | 14.5 |

| Isomer 2 (e.g., 2-Bromo-6-nitronaphthalene) | 16.1 |

| Starting Material (e.g., 2-Bromonaphthalene) | 18.5 |

Note: Retention times are illustrative and will depend on the exact chromatographic conditions.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the appropriate solvent system for a larger-scale separation. tifr.res.in In TLC, a thin layer of adsorbent material (the stationary phase), such as silica (B1680970) gel, is coated onto a solid support like a glass or aluminum plate. A small amount of the sample is spotted onto the plate, which is then placed in a developing chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase.

For a synthesis involving this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. youtube.com By spotting the reaction mixture alongside the starting material and a pure sample of the product (if available) on the same TLC plate, the progress of the reaction can be visually assessed. The separation is quantified by the retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Different compounds will have different Rf values under the same conditions. Visualization of the spots can often be achieved using a UV lamp, as many aromatic compounds are UV-active. mdpi.com

Table 3: Example TLC Data for Monitoring the Synthesis of this compound

| Compound | Distance Traveled by Spot (cm) | Distance Traveled by Solvent (cm) | Rf Value |

| Starting Material (e.g., 2-Bromonaphthalene) | 4.5 | 6.0 | 0.75 |

| This compound (Product) | 3.0 | 6.0 | 0.50 |

| Co-spot (Reaction Mixture) | 3.0 and 4.5 | 6.0 | 0.50 and 0.75 |

Note: Rf values are dependent on the specific adsorbent and mobile phase used.

Research Applications and Derivative Functionalization of Halogenated Nitronaphthalenes

2-Bromo-3-nitronaphthalene as a Versatile Synthetic Building Block

The strategic placement of the bromo and nitro substituents on the naphthalene (B1677914) ring makes this compound a valuable precursor for a wide array of chemical transformations. The electron-withdrawing nature of the nitro group activates the naphthalene system, while the bromine atom serves as a versatile handle for various coupling and substitution reactions.

This compound is a key starting material for the synthesis of a multitude of substituted naphthalene derivatives. The reactivity of the carbon-bromine bond allows for its participation in numerous palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds by reacting the bromo-nitronaphthalene with various organoboron compounds. This reaction is instrumental in creating biaryl systems and other extended conjugated structures.

Similarly, the bromine atom can be displaced through nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing effect of the adjacent nitro group facilitates the attack of nucleophiles on the carbon atom bearing the bromine, leading to the introduction of a wide range of functional groups, including ethers, amines, and sulfides.

Furthermore, the nitro group itself can be chemically transformed. A common and highly useful transformation is the reduction of the nitro group to an amino group (-NH2). This opens up another avenue for diversification, as the resulting aminonaphthalene derivative can undergo a host of subsequent reactions, such as diazotization followed by Sandmeyer reactions to introduce a variety of substituents.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted nitronaphthalene |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted nitronaphthalene |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino-substituted nitronaphthalene |

| Nucleophilic Aromatic Substitution | Alkoxide, phenoxide, or thiolate | Ether or thioether derivative |

| Nitro Group Reduction | Reducing agent (e.g., SnCl2, H2/Pd) | 2-Bromo-3-aminonaphthalene |

The dual reactivity of this compound allows for its strategic incorporation into more complex molecular frameworks, including various heterocyclic systems. For example, it can serve as a key building block in the synthesis of fused heterocyclic compounds of significant interest in medicinal chemistry and materials science.

One potential synthetic route involves a sequential coupling and cyclization strategy. For instance, a Suzuki coupling reaction can be employed to introduce an appropriately substituted aryl group at the 2-position. Subsequent reduction of the nitro group to an amine sets the stage for an intramolecular cyclization, such as a Cadogan reductive cyclization, to form a benzo[a]carbazole skeleton. This approach highlights how this compound can be used to construct elaborate polycyclic aromatic and heterocyclic systems.

Moreover, the functional groups of this compound can be manipulated to create precursors for various cyclization reactions, leading to the formation of naphthofurans, naphthothiophenes, and other fused heterocycles. These synthetic strategies are pivotal in the development of novel compounds with tailored electronic and photophysical properties.

Design and Synthesis of Advanced Functionalized Naphthalene Compounds

The development of advanced materials often requires the precise installation of multiple functional groups onto an aromatic core. This compound provides a platform for such molecular engineering through a variety of synthetic strategies.

The introduction of further chemical functionalities onto the this compound scaffold can be achieved through a stepwise approach, taking advantage of the distinct reactivity of the bromo and nitro groups.

Functionalization via the Bromine Atom: As previously mentioned, the bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including alkyl, alkenyl, alkynyl, and aryl groups. These reactions are generally high-yielding and tolerant of a wide variety of functional groups, making them a powerful tool for molecular diversification.

Functionalization via the Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized. For example, the resulting amino group can be acylated, alkylated, or used as a directing group for further electrophilic aromatic substitution on the naphthalene ring. The amino group can also be converted into a diazonium salt, which can then be transformed into a wide array of other functional groups through Sandmeyer or related reactions.

By combining these strategies, a diverse library of polysubstituted naphthalene derivatives can be synthesized from the common precursor, this compound.

The construction of extended π-conjugated systems is a cornerstone of research in organic electronics and photonics. This compound can be utilized as a building block for such systems. Carbon-carbon bond-forming reactions, such as the Suzuki and Sonogashira couplings, at the C-Br position are particularly effective for extending the π-system.

By coupling this compound with other aromatic or vinylic building blocks, it is possible to create larger, planar molecules with delocalized π-electron systems. The electronic properties of these extended systems can be further tuned by the nature of the substituents introduced and by subsequent modification of the nitro group. For example, the conversion of the nitro group to an amino group can significantly alter the electron-donating and -accepting properties of the naphthalene unit within the larger conjugated system, thereby influencing its optical and electronic characteristics.

Potential Applications in Materials Science Research

The diverse range of naphthalene derivatives that can be synthesized from this compound positions this compound as a valuable precursor for materials with a wide array of potential applications. The ability to create extended π-conjugated systems makes these derivatives interesting candidates for use in organic electronic devices. researchgate.net

The tailored electronic properties of these molecules could be harnessed in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs). researchgate.net The presence of both electron-withdrawing (nitro) and potentially electron-donating (after reduction to amino) groups, along with the extended conjugation, can lead to materials with interesting charge-transport and photophysical properties. nih.gov

Furthermore, the structural versatility of these naphthalene derivatives could be exploited in the design of novel fluorescent probes and sensors. The emission properties of fluorophores are often sensitive to their local environment, and the ability to systematically modify the structure of the naphthalene core allows for the fine-tuning of these properties for specific sensing applications. The inherent functionality of the bromo and nitro groups also provides attachment points for recognition elements, further expanding their potential in the development of advanced sensor technologies.

Exploration in Optoelectronic Materials (General for Naphthalene Derivatives)

The functionalization of the naphthalene core, particularly through halogenation, is a key strategy for tuning its electronic and optical properties for optoelectronic applications. nih.gov Halogen atoms modify the electronic structure through inductive effects, withdrawing electron density from the conjugated system. This lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The specific halogen used—fluorine, chlorine, bromine, or iodine—has a substantial influence on the electronic band gap and electron transport properties due to variations in electronegativity, atomic size, and polarizability. nih.gov This highlights halogenation as an effective method for fine-tuning the functional characteristics of organic semiconductors for use in optoelectronic devices. nih.gov

Sensitizers in Dye-Sensitized Solar Cells (DSSC)

Derivatives of naphthalene have shown promise as sensitizers in dye-sensitized solar cells (DSSCs). Specifically, naphthalene imides have been developed as novel p-type sensitizers for Nickel(II) oxide (NiO)-based DSSCs. rsc.org These compounds typically feature a diphenylamine (B1679370) donor connected to a 1,8-naphthalene imide chromophore, with carboxylic acid groups added to anchor the dye to the NiO electrode. rsc.org This molecular design results in materials with good solubility in organic solvents and extended π-conjugation, which are beneficial for cell efficiency. rsc.org

In a similar vein, naphthoquinone derivatives have been designed and synthesized for DSSC applications. researchgate.net These dyes often follow a D-π-A (Donor-π bridge-Acceptor) framework, where a donor like N,N-diphenylaniline is connected via a naphthalene π-bridge to a carboxylic acid anchoring group. researchgate.net The photophysical and electrochemical properties of these sensitizers are critical to their performance. For instance, the HOMO-LUMO energy gaps of certain naphthoquinoneoxime derivatives have been calculated to be in the range of 2.71 to 2.87 eV. researchgate.net The use of alkylamino-substituted 1,4-naphthoquinones as photosensitizers in TiO2 and ZnO-based DSSCs has also been explored. researchgate.net

| Derivative Type | Role in DSSC | Key Structural Features | Observed Properties |

|---|---|---|---|

| Naphthalene Imides | p-type sensitizer | Diphenylamine donor, 1,8-naphthalene imide chromophore, carboxylic acid anchor | Good efficiency in NiO-based cells, extended π-conjugation. rsc.org |

| Naphthoquinone Derivatives | Sensitizer | D-π-A framework with naphthalene π-bridge | HOMO-LUMO gaps suitable for sensitization (e.g., 2.71-2.87 eV). researchgate.net |

| Alkylamino-substituted 1,4-naphthoquinones | Photosensitizer | n-alkylamino group on naphthoquinone core | Utilized in TiO2 and ZnO-based DSSCs. researchgate.net |

Constituents in Organic Semiconductors and Luminescent Materials

Organic Semiconductors:

The strong electron-withdrawing nature of the nitro group makes nitroaromatic compounds, including nitronaphthalenes, promising candidates for n-type organic semiconductors. nih.govrsc.org While p-type (hole-transporting) organic materials are common, n-type (electron-transporting) materials are less so, yet they are essential for devices like organic complementary circuits. science.govnih.gov The introduction of nitro groups can induce positive shifts of over 1 V in the reduction potentials of polycyclic aromatic hydrocarbons. nih.gov This property is highly desirable for creating electron-deficient (n-type) systems. nih.gov Research into nitro-functionalized fluorenone derivatives has demonstrated their potential as n-type semiconductors, offering excellent air stability and tunable energy levels through simple modifications of the substitution pattern. rsc.org However, a major challenge for many organic semiconductors is the presence of trap sites, such as those caused by oxygen adsorption, which can negatively affect charge transport and device stability. science.gov

Luminescent Materials:

Nitroaromatic compounds are typically considered non-fluorescent because the nitro group is an efficient fluorescence quencher. nih.gov The singlet excited states of nitronaphthalenes, for example, have lifetimes on the sub-picosecond scale, which has historically rendered them unsuitable for applications requiring luminescence, such as photosensitization. nih.gov

However, recent research has focused on overcoming this challenge to develop luminescent nitronaphthalene derivatives. nih.gov It has been demonstrated that attaching an electron-donating group, such as an amine or an N-amide, to the naphthalene ring that lacks the nitro group can increase the singlet-excited-state lifetime by up to 7000-fold. nih.gov This modification can suppress intersystem crossing (ISC) and balance the radiative and non-radiative decay pathways, allowing the nitronaphthalene derivatives to fluoresce. nih.gov This breakthrough opens pathways for creating electron-deficient organic conjugates with promising optical characteristics for use as fluorescent probes or in other luminescent materials. nih.govnih.gov Porous aromatic frameworks incorporating highly conjugated systems can also be used to create luminescent materials for the detection of nitro compounds through fluorescence quenching. mdpi.com

| Application Area | Derivative Class | Key Property | Research Finding |

|---|---|---|---|

| Organic Semiconductors | Nitroaromatics | n-type conductivity | The electron-withdrawing nitro group makes them promising for n-type materials. rsc.org |

| Luminescent Materials | Amine/Amide substituted Nitronaphthalenes | Fluorescence | Attaching donor groups can increase excited-state lifetimes up to 7000-fold, inducing fluorescence. nih.gov |

| Optoelectronics | Halogenated Naphthalenes | Tunable Band Gap | Halogenation modifies HOMO/LUMO levels, allowing for property tuning. nih.gov |

Future Research Directions and Emerging Perspectives

Development of Highly Regioselective and Stereoselective Synthetic Pathways for Halogenated Nitronaphthalenes

The precise control over the placement of functional groups on the naphthalene (B1677914) core is paramount for its application in complex molecular architectures. Future efforts will likely concentrate on developing novel synthetic methodologies that offer high regioselectivity and, where applicable, stereoselectivity.

Regioselectivity: Traditional methods for synthesizing compounds like 2-bromo-3-nitronaphthalene often involve electrophilic aromatic substitution (e.g., nitration of a bromonaphthalene or bromination of a nitronaphthalene). The regiochemical outcome is governed by the directing effects of the existing substituents. A bromo group is an ortho-, para-director, while a nitro group is a meta-director. unizin.orgcognitoedu.org This inherent directing influence can be exploited, but often leads to mixtures of isomers, complicating purification and reducing yields.

Future research will aim to overcome these limitations through:

Catalyst-Controlled Reactions: The use of shape-selective catalysts, such as modified zeolites, can steer reactions towards a desired regioisomer by sterically hindering access to other positions. mdpi.comgoogle.com For instance, zeolites have been shown to improve the regioselectivity of naphthalene mononitration. mdpi.com

Directed C-H Functionalization: Strategies involving directing groups that temporarily coordinate to a metal catalyst can enable the functionalization of specific C-H bonds, offering a powerful tool for achieving high regioselectivity irrespective of the inherent electronic biases of the naphthalene ring. nih.gov

Benzannulation Reactions: The construction of the substituted naphthalene ring system from acyclic precursors, such as through the benzannulation of haloalkynes, provides exceptional control over the final substitution pattern, allowing for the synthesis of complex polyhalogenated naphthalenes that are otherwise difficult to access. researchgate.netnih.gov

Stereoselectivity: While this compound itself is achiral, the development of stereoselective pathways is crucial for synthesizing chiral derivatives, particularly those with applications in pharmaceuticals and asymmetric catalysis. Future directions include:

Organocatalytic Halogenation: The use of chiral organocatalysts, such as cinchona alkaloids or Jørgensen-Hayashi catalysts, can enable the enantioselective halogenation of naphthalene derivatives. nih.gov

Chirality Transfer: Methods that transfer chirality from a starting material to the final product, for example, through stereoselective 1,8-conjugate additions to in-situ generated chiral intermediates, are promising for the synthesis of axially chiral aryl naphthalenes. researchgate.netdicp.ac.cn

| Method | Focus | Key Advantage | Potential Application for Halogenated Nitronaphthalenes |

| Zeolite Catalysis | Regioselectivity | Reusable, environmentally friendly, shape-selective pores. mdpi.com | Directing nitration to a specific position on a bromonaphthalene substrate. |

| Directed C-H Activation | Regioselectivity | High control over substitution site, bypassing innate directing effects. nih.gov | Introducing a nitro or bromo group at a sterically or electronically disfavored position. |

| Benzannulation | Regioselectivity | Modular assembly with precise control over multiple substituent positions. nih.gov | Synthesis of complex, poly-substituted bromo-nitronaphthalene analogues. |

| Organocatalysis | Stereoselectivity | Metal-free, enables enantioselective transformations. nih.gov | Creating chiral centers in derivatives synthesized from this compound. |

In-depth Elucidation of Complex Reaction Mechanisms under Diverse Conditions

A deeper mechanistic understanding of the reactions involving this compound is essential for optimizing reaction conditions and predicting outcomes. The interplay between the electron-withdrawing nitro group and the deactivating but ortho-, para-directing bromo group creates a complex electronic landscape.

Electrophilic Aromatic Substitution (EAS): Further substitution on the this compound ring is challenging due to the deactivating nature of both substituents. The nitro group strongly deactivates the ring towards electrophiles and directs incoming groups to the meta positions (C5 and C8). The bromo group also deactivates the ring but directs to ortho and para positions (C1, C4, and C6/C7). Understanding the competitive nature of these directing effects is a key area for future study, particularly under various catalytic conditions. libretexts.orglibretexts.org

Nucleophilic Aromatic Substitution (SNAr): The presence of the strong electron-withdrawing nitro group makes the naphthalene ring susceptible to nucleophilic attack, facilitating SNAr reactions. wikipedia.org The bromide at the C2 position can act as a leaving group. Key areas for future investigation include:

Meisenheimer Complex Stability: Detailed kinetic and spectroscopic studies to characterize the stability and structure of the intermediate Meisenheimer complexes formed during nucleophilic attack. chemistrysteps.commasterorganicchemistry.com The stabilization of this anionic intermediate is crucial for the reaction to proceed. wikipedia.orgnih.gov

Solvent and Catalyst Effects: Quantifying the influence of different solvent systems and the potential for catalysis to enhance reaction rates and selectivity in SNAr reactions.

Superelectrophilic Activation: Under superacidic conditions, nitroarenes can become protonated to form highly reactive dications known as superelectrophiles. nih.gov Research on 1-nitronaphthalene (B515781) has shown that its activation in the presence of aluminum chloride or superacids can lead to unusual reactions with weak nucleophiles like benzene (B151609) and cyclohexane (B81311). rsc.orgdntb.gov.uaresearchgate.net Future studies could explore whether this compound undergoes similar superelectrophilic activation, potentially opening pathways to novel transformations and functionalizations that are inaccessible under conventional conditions.

Continued Emphasis on Sustainable and Atom-Economical Synthetic Processes

The chemical industry is increasingly moving towards greener and more sustainable manufacturing processes. For the synthesis of halogenated nitronaphthalenes, this involves a shift away from traditional methods that generate significant hazardous waste.

Replacing Mixed-Acid Nitration: The classical method for nitration uses a mixture of concentrated nitric and sulfuric acids, which is highly corrosive and produces large quantities of acidic waste. mdpi.comyoutube.com Future research will continue to focus on alternatives such as:

Solid Acid Catalysts: Using recyclable catalysts like zeolites or clays (B1170129) can eliminate the need for liquid sulfuric acid, simplifying product work-up and reducing waste streams. mdpi.comgoogle.com

Alternative Nitrating Agents: Exploring milder and more selective nitrating agents, such as nitrogen dioxide with an appropriate catalyst, presents a more environmentally benign option. researchgate.net

Improving Atom Economy: Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. Many substitution reactions have inherently poor atom economy. Research into addition reactions or catalytic cycles that minimize byproduct formation is a key goal.

Solvent Selection: Replacing hazardous organic solvents with greener alternatives, or developing solvent-free reaction conditions, will be a continued focus. For example, the use of ionic liquids as recyclable reaction media for nitration has been explored. scitepress.org

| Traditional Method | Sustainable Alternative | Key Advantage |

| Nitric/Sulfuric Acid Nitration | Zeolite-catalyzed nitration with fuming nitric acid. google.com | Eliminates bulk sulfuric acid waste; catalyst is recyclable. |

| Halogenation with elemental Br₂ | Catalytic bromination using bromide/bromate salts. | Avoids handling of volatile and toxic elemental bromine. |

| Use of Volatile Organic Solvents | Reactions in ionic liquids or solvent-free conditions. scitepress.org | Reduces environmental impact and potential for atmospheric pollution. |

Rational Design and Synthesis of Novel Materials Based on this compound Scaffolds

This compound is a valuable scaffold for building larger, functional molecules. Its two distinct functional groups, the bromo and nitro substituents, can be selectively modified or replaced to create a wide array of derivatives for materials science applications.

A particularly promising area is the synthesis of Naphthalene Diimides (NDIs) . NDIs are a class of organic compounds known for their excellent thermal and chemical stability, strong electron-accepting properties, and tendency to self-assemble. acs.orgnih.gov These properties make them ideal candidates for use in:

Organic Electronics: As n-type semiconductors in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov

Supramolecular Chemistry: As building blocks for constructing complex architectures like rotaxanes and catenanes. wikipedia.org

Biomedical Applications: As DNA intercalators and fluorescent probes. wikipedia.org

The functionalization of the naphthalene core is critical for tuning the electronic and physical properties of NDIs. acs.org this compound could serve as a key intermediate for core-substituted NDIs. The bromo and nitro groups can be replaced through nucleophilic substitution reactions to introduce new functionalities that can modulate the material's solubility, crystal packing, and electronic energy levels. Future research will focus on the rational design of these substitutions to achieve targeted properties for specific applications. acs.orgacs.org

Integration of Advanced Computational Methodologies for Predictive Chemical Design and Reactivity Analysis

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound, accelerating the discovery and design of new reactions and materials.

Reaction Mechanism and Regioselectivity Prediction: Density Functional Theory (DFT) calculations are increasingly used to model reaction pathways, calculate the energies of transition states and intermediates, and explain the origins of regioselectivity in electrophilic and nucleophilic substitutions on the naphthalene ring. nih.govrsc.org This allows researchers to screen potential reactions and catalysts in silico before undertaking laboratory work.

Predicting Reactivity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the reactivity of a series of substituted naphthalenes. For example, computational descriptors such as the minimum local ionization potential can be correlated with experimentally determined reaction rate constants to build predictive models. researchgate.net

Design of Functional Materials: Computational methods are instrumental in the rational design of NDI-based materials. By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, electron affinity, and ionization potential, researchers can predict the electronic and optical properties of novel NDI derivatives before their synthesis, guiding the development of materials with optimized performance for electronic devices.

| Computational Method | Application | Insight Gained |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms. rsc.org | Transition state energies, stability of intermediates (e.g., Meisenheimer complexes), understanding directing effects. |

| QSAR / PEST Descriptors | Predicting reaction rates. researchgate.net | Correlation between molecular properties (e.g., ionization potential) and chemical reactivity. |

| Molecular Orbital Calculations (HOMO/LUMO) | Designing organic electronic materials. | Predicting electron-accepting ability, charge transport properties, and optical absorption spectra of NDI derivatives. |

Q & A

What are the key considerations for synthesizing 2-Bromo-3-nitronaphthalene with high regioselectivity?

Basic

To achieve regioselective synthesis, the order of functionalization (bromination vs. nitration) must be optimized. The nitro group is a meta-directing substituent, while bromine is ortho/para-directing. Introducing bromine first may lead to competing substitution patterns. A controlled approach involves nitrating naphthalene first at the 3-position, followed by bromination at the 2-position using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in inert solvents (CCl₄) to minimize side reactions . Monitoring reaction progress via TLC and adjusting stoichiometry (e.g., limiting excess brominating agents) reduces polybrominated by-products.

What spectroscopic techniques are most reliable for characterizing this compound?

Basic

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. The aromatic proton splitting patterns in ¹H NMR (e.g., doublets or triplets) can distinguish between substitution positions. ¹³C NMR identifies carbon environments, with nitro and bromine groups causing distinct deshielding effects. Infrared (IR) spectroscopy verifies nitro (asymmetric stretching ~1520 cm⁻¹) and C-Br (~500–600 cm⁻¹) bonds. Mass spectrometry (MS) confirms molecular weight (MW: 266.06 g/mol) and isotopic patterns from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br). Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .

How can researchers resolve contradictions in melting point data for derivatives of this compound?

Advanced

Discrepancies in melting points often arise from impurities, polymorphic forms, or isomerization. For example, adducts like this compound-bis(hexachlorocyclopentadiene) may exhibit varying purity due to incomplete purification . To resolve contradictions:

- Recrystallization : Use gradient solvent systems (e.g., hexane/ethyl acetate) to isolate pure isomers.

- DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis differentiate polymorphs.

- HPLC : High-performance liquid chromatography identifies co-eluting impurities.

Document solvent history and crystallization conditions to ensure reproducibility .

What strategies optimize the stability of this compound during storage?

Advanced

The compound’s nitro group is susceptible to photodegradation, while bromine may hydrolyze under humidity. Stabilization methods include:

- Storage : Preserve at 0–6°C in amber vials under inert gas (argon/nitrogen) to prevent oxidative decomposition .

- Matrix Effects : Embed in solid matrices (e.g., silica gel) to reduce molecular mobility.

- Additives : Include radical scavengers (e.g., BHT) in solutions to inhibit degradation.

Regularly monitor stability via UV-Vis spectroscopy (absorbance shifts indicate degradation) .

How does computational modeling predict the reactivity of this compound in cross-coupling reactions?

Advanced

Density Functional Theory (DFT) calculations evaluate electronic effects to predict reactivity. For Suzuki-Miyaura coupling, the bromine’s leaving-group ability is influenced by the nitro group’s electron-withdrawing effect, lowering the activation energy for oxidative addition. Key steps:

- Optimize Geometry : Use software (e.g., Gaussian) to model the transition state.

- Fukui Indices : Identify nucleophilic/electrophilic sites for regioselective bond formation.

- Solvent Effects : Simulate polar aprotic solvents (DMF, THF) to enhance Pd catalyst activity.

Validate predictions experimentally using boronic acid derivatives (e.g., 2-Bromo-6-chlorophenylboronic acid) .

What methods mitigate by-product formation during nitration of bromonaphthalene precursors?

Advanced

Nitration of bromonaphthalene can yield undesired isomers (e.g., 1-bromo-4-nitronaphthalene). Strategies include:

- Directed Metallation : Use lithiation (LDA) at the 3-position to block competing sites.

- Protecting Groups : Temporarily shield reactive positions with trimethylsilyl groups.

- Kinetic Control : Conduct reactions at low temperatures (−20°C) to favor kinetic products.

Characterize by-products via GC-MS and compare retention times with authentic standards .

How can researchers validate synthetic pathways for this compound using contradiction analysis?

Advanced

Contradiction analysis identifies over-constrained conditions in multi-step syntheses. For example, bromination under radical conditions may conflict with nitro group stability. Steps:

- Constraint Modeling : Define reaction parameters (temperature, solvent, catalyst) as variables.

- Solver Algorithms : Use tools like MiniZinc to test feasibility of simultaneous constraints.

- Iterative Refinement : Adjust reagent ratios or sequence (e.g., brominate after nitration) if contradictions arise.

This approach minimizes trial-and-error and enhances pathway reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|